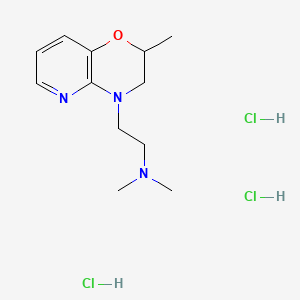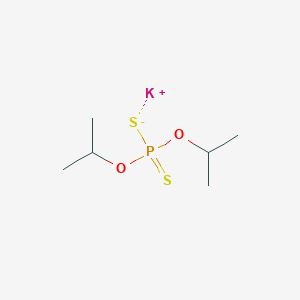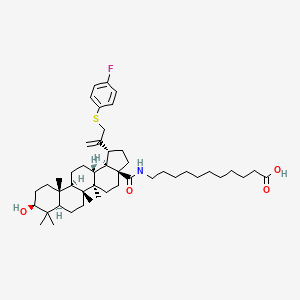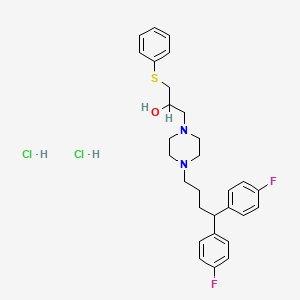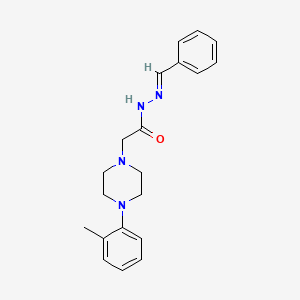
4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide is an organic compound that features a piperazine ring substituted with an o-tolyl group and a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide typically involves the reaction of 1-(o-Tolyl)piperazine with acetic acid and phenylmethylenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
Aplicaciones Científicas De Investigación
4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(o-Tolyl)piperazine: Shares the piperazine ring and o-tolyl group but lacks the hydrazide functionality.
Phenylmethylenehydrazine: Contains the hydrazide group but lacks the piperazine ring.
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: Another compound with an o-tolyl group but different functional groups and structure.
Uniqueness
4-(o-Tolyl)-1-piperazineacetic acid (phenylmethylene)hydrazide is unique due to its combination of a piperazine ring, o-tolyl group, and hydrazide functionality. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propiedades
Número CAS |
67041-09-2 |
|---|---|
Fórmula molecular |
C20H24N4O |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C20H24N4O/c1-17-7-5-6-10-19(17)24-13-11-23(12-14-24)16-20(25)22-21-15-18-8-3-2-4-9-18/h2-10,15H,11-14,16H2,1H3,(H,22,25)/b21-15+ |
Clave InChI |
HFDRAJFGGXMUEG-RCCKNPSSSA-N |
SMILES isomérico |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)N/N=C/C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)NN=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


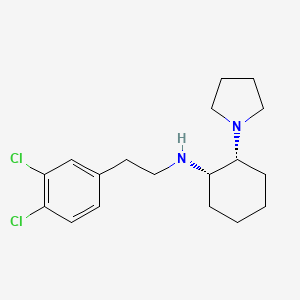
![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)

